2-Oxabicyclo[2.2.2]octan-3-one
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-Oxabicyclo[2.2.2]octan-3-one is the polymer backbone in the synthesis of polyesters . The compound interacts with the alicyclic structures in the main chain of polyesters, which typically possess superior mechanical and thermal properties along with chemical recyclability .
Mode of Action
This compound undergoes a process called Ring-Opening Polymerization (ROP) under different conditions . This process is a simple and in most cases controlled method to synthesize polyesters with alicyclic moieties in the polymer backbone . The stereochemistry of the alicyclic structures has a significant effect on the polymer properties, which can be regulated by varying the polymerization conditions .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the ring-opening polymerization (ROP) of bridged or fused bicyclic lactones . This process leads to the synthesis of polyesters with alicyclic moieties in the polymer backbone .
Pharmacokinetics
The pharmacokinetics of 2-Oxabicyclo[22The compound’s properties, such as its stereochemistry, can be regulated by varying the polymerization conditions, which could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of this compound is the formation of polyesters with alicyclic moieties in the polymer backbone . These polyesters exhibit higher crystallinity and melting temperatures ™ than those of the stereoirregular isomers . The degradation of these polyesters with acid at high temperature could recover 3-cyclohexenecarboxylic acid .
Action Environment
The action of this compound is influenced by the conditions under which the polymerization process takes place . For instance, when the polymerization is initiated by n-butyl lithium (n-BuLi) or catalyzed by trifluoromethanesulfonic acid (TfOH) in the presence of benzyl alcohol, polyesters containing all cis-1,4 disubstituted cyclohexane ring are obtained . Polyesters initiated by sodium methoxide (meona) or catalyzed by organic superbase contained both cis and trans isomeric structural units .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Oxabicyclo[2.2.2]octan-3-one are intriguing. It has been incorporated into the structure of drugs like Imatinib and Vorinostat (SAHA) instead of the phenyl ring . This replacement leads to an improvement of physicochemical properties: increased water solubility, enhanced metabolic stability, and reduced lipophilicity
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully understand these effects.
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the compound may have long-term effects on cellular function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxabicyclo[2.2.2]octan-3-one can be achieved through various methods, including ring-opening polymerization and cyclization reactions. One common method involves the ring-opening polymerization of bridged or fused bicyclic lactones. For instance, the polymerization can be initiated by n-butyl lithium or catalyzed by trifluoromethanesulfonic acid in the presence of benzyl alcohol . Another approach involves the use of sodium methoxide or organic superbases, which can lead to the formation of both cis and trans isomeric structural units .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale ring-opening polymerization processes. These processes are optimized to achieve high yields and purity of the desired product. The choice of catalysts and reaction conditions is crucial to control the stereochemistry and properties of the resulting polymer .
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into corresponding alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Oxabicyclo[2.2.2]octan-3-one has numerous applications in scientific research:
Polymer Science: It is used in the synthesis of polyesters with superior mechanical and thermal properties.
Medicinal Chemistry: The compound serves as a bioisostere for the phenyl ring in drug design, improving physicochemical properties such as water solubility and metabolic stability.
Organic Synthesis: It acts as a versatile intermediate in the synthesis of complex organic molecules.
Biological Research: The compound and its derivatives exhibit various biological activities, making them valuable in drug discovery and development.
Comparison with Similar Compounds
2-Oxabicyclo[2.2.2]octan-3-one can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: This compound has a shorter bridgehead carbon distance and is used as a bioisostere for the phenyl ring, but it has higher lipophilicity.
Bicyclo[2.2.2]octane: This compound has a similar structure but lacks the oxygen atom in the ring, leading to different physicochemical properties.
The uniqueness of this compound lies in its ability to improve the physicochemical properties of drugs while maintaining or enhancing their biological activity.
Properties
IUPAC Name |
2-oxabicyclo[2.2.2]octan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7-5-1-3-6(9-7)4-2-5/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVORRKXXHHFWDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195865 | |
Record name | 2-Oxabicyclo(2.2.2)octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4350-84-9 | |
Record name | 2-Oxabicyclo[2.2.2]octan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4350-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxabicyclo(2.2.2)octan-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004350849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxabicyclo(2.2.2)octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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